3-(3-Methoxy-phenyl)-but-2-enoic acid
Description
3-(3-Methoxy-phenyl)-but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a conjugated double bond (C2-C3) and a methoxy-substituted phenyl ring at the C3 position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s reactivity is likely influenced by the electron-donating methoxy group, which modulates the electrophilicity of the α,β-unsaturated system.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-7H,1-2H3,(H,12,13) |
InChI Key |
GTVHLYBUAHVRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the methoxy group on the phenyl ring significantly impacts chemical and biological behavior:
Halogen-Substituted Analogs
Halogen substituents introduce electron-withdrawing effects, altering reactivity and binding affinity:
Phenyl vs. Heteroaryl Analogs
Simplification of the aromatic system modifies solubility and metabolic stability:
Stereochemical and Conformational Effects
The E/Z configuration and double-bond geometry influence molecular interactions:
- Key Insight : The E-configuration is critical for biological activity due to planar alignment with enzyme active sites, whereas the Z-isomer may favor synthetic versatility .
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